molecular formula C8H16OS3 B14384278 1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)prop-1-ene CAS No. 89880-05-7

1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)prop-1-ene

Cat. No.: B14384278
CAS No.: 89880-05-7
M. Wt: 224.4 g/mol
InChI Key: XSHOFGLVZSPKLO-UHFFFAOYSA-N
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Description

1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)prop-1-ene is an organic compound that features both sulfanyl and sulfinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)prop-1-ene typically involves the introduction of ethylsulfanyl and methanesulfinyl groups to a propene backbone. Common synthetic routes may include:

    Nucleophilic Substitution: Starting from a halogenated propene derivative, nucleophilic substitution reactions can introduce ethylsulfanyl groups.

    Oxidation: The methanesulfinyl group can be introduced through the oxidation of a corresponding sulfide.

Industrial Production Methods

Industrial production methods would likely involve scalable versions of the above synthetic routes, optimized for yield and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) would be tailored to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)prop-1-ene can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The sulfinyl group can be reduced back to a sulfide.

    Substitution: The ethylsulfanyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Halides, thiols, amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)prop-1-ene may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions with sulfanyl and sulfinyl groups.

    Medicine: Investigating its pharmacological properties or as a precursor to bioactive compounds.

Mechanism of Action

The mechanism of action for 1,1-Bis(ethylsulfanyl)-2-(methanesulfinyl)prop-1-ene would depend on its specific interactions with molecular targets. Generally, compounds with sulfanyl and sulfinyl groups can interact with biological molecules through:

    Covalent Bond Formation: With thiol groups in proteins.

    Redox Reactions: Modulating oxidative stress or redox states in cells.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(ethylsulfanyl)prop-1-ene: Lacks the sulfinyl group, potentially less reactive in oxidation reactions.

    1,1-Bis(methylsulfanyl)-2-(methanesulfinyl)prop-1-ene: Similar structure but with methyl groups instead of ethyl groups, which may affect its reactivity and physical properties.

Properties

CAS No.

89880-05-7

Molecular Formula

C8H16OS3

Molecular Weight

224.4 g/mol

IUPAC Name

1,1-bis(ethylsulfanyl)-2-methylsulfinylprop-1-ene

InChI

InChI=1S/C8H16OS3/c1-5-10-8(11-6-2)7(3)12(4)9/h5-6H2,1-4H3

InChI Key

XSHOFGLVZSPKLO-UHFFFAOYSA-N

Canonical SMILES

CCSC(=C(C)S(=O)C)SCC

Origin of Product

United States

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